![molecular formula C12H16ClNO B3172428 5-Chloro-2-(cyclopentylmethoxy)aniline CAS No. 946727-66-8](/img/structure/B3172428.png)
5-Chloro-2-(cyclopentylmethoxy)aniline
Overview
Description
5-Chloro-2-(cyclopentylmethoxy)aniline is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . It falls within the category of organic compounds and is commonly used in proteomics research .
Synthesis Analysis
The synthetic pathway for this compound involves the chlorination of 2-(cyclopentylmethoxy)aniline at the 5-position . The chlorination process introduces a chlorine atom, resulting in the formation of This compound . Detailed synthetic methods and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a cyclopentylmethoxy group attached to an aniline ring. The chlorine atom is positioned at the 5-position of the aniline ring. The compound’s three-dimensional arrangement and bond angles contribute to its chemical properties and reactivity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and oxidative processes. Researchers have investigated its reactivity with different reagents and substrates. Further studies are needed to explore its full range of chemical transformations .
Physical And Chemical Properties Analysis
Mechanism of Action
The specific biological or pharmacological mechanism of action for 5-Chloro-2-(cyclopentylmethoxy)aniline remains an area of ongoing research. Its potential interactions with cellular targets, enzymes, or receptors need further elucidation. Researchers aim to uncover its role in biological systems .
properties
IUPAC Name |
5-chloro-2-(cyclopentylmethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-5-6-12(11(14)7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHIMWJTDHGGSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=C(C=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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